2-Methyl-3-(pyrimidin-2-YL)propanoic acid
Overview
Description
2-Methyl-3-pyrimidin-2-yl propionic acid (CAS Number: 819850-14-1) is a synthetic intermediate used in pharmaceutical synthesis . Its chemical structure consists of a pyrimidine ring attached to a propionic acid side chain. Here’s the IUPAC name: 2-methyl-3-(2-pyrimidinyl)propanoic acid .
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for 2-methyl-3-pyrimidin-2-yl propionic acid. It remains primarily a research chemical.
Chemical Reactions Analysis
Reactivity:: This compound can undergo various chemical reactions, including:
Substitution reactions: It may participate in nucleophilic substitution reactions due to the presence of the carboxylic acid group.
Oxidation and Reduction: Depending on reaction conditions, it can be oxidized or reduced.
Acid-Base Reactions: It behaves as a weak acid due to the carboxylic acid group.
Nucleophiles: Used in substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products:: The specific products formed from these reactions would depend on the reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-3-pyrimidin-2-yl propionic acid finds applications in:
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs.
Biological Studies: It may serve as a probe in biological assays.
Pharmaceutical Development: As an intermediate, it contributes to drug discovery.
Mechanism of Action
The exact mechanism of action for this compound is not well-documented. Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Remember that this compound is primarily a research intermediate, and its broader significance awaits further investigation
Properties
IUPAC Name |
2-methyl-3-pyrimidin-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBSMKHUHLQYNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655112 | |
Record name | 2-Methyl-3-(pyrimidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819850-14-1 | |
Record name | 2-Methyl-3-(pyrimidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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